5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S2/c1-10-5-7-18-9-11(17-13(18)8-10)4-6-16-22(19,20)14-3-2-12(15)21-14/h2-3,5,7-9,16H,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRICXVLAEKOLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The thiophene-2-sulfonamide moiety is then introduced through sulfonation reactions, often using chlorosulfonic acid or sulfonyl chlorides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product specifications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonamide groups, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Research Findings and Implications
- Linker Length : The ethyl group in the target compound may enhance binding to flexible active sites (e.g., ATP pockets in kinases) compared to BJ02133’s methyl linker .
- Solubility vs. Permeability : The chloro-thiophene sulfonamide core in the target compound likely reduces aqueous solubility relative to BJ02140’s dimethoxybenzamide but improves membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
